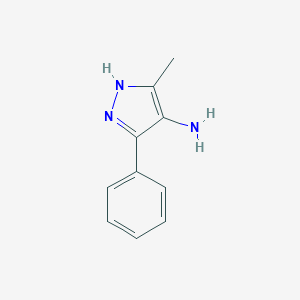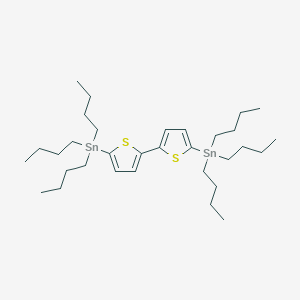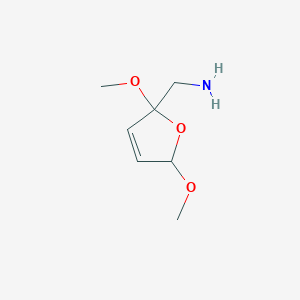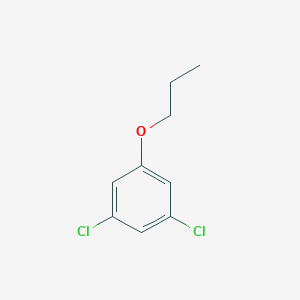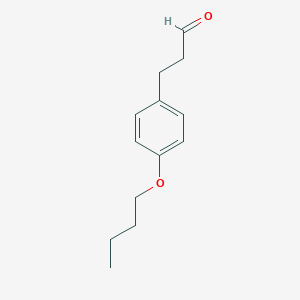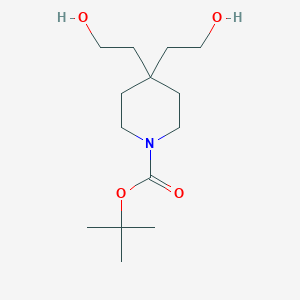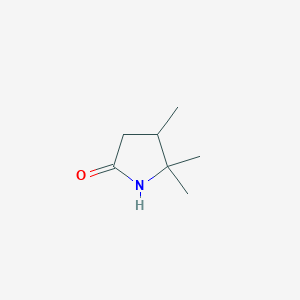
4,5,5-Trimethyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5-Trimethyl-2-pyrrolidinone is a member of the class of pyrrolidine-2-ones . It is a N-alkylpyrrolidine and a member of pyrrolidin-2-ones .
Molecular Structure Analysis
The molecular formula of 4,5,5-Trimethyl-2-pyrrolidinone is C7H13NO . The InChI code is 1S/C7H13NO/c1-5-4-6(9)8-7(5,2)3/h5H,4H2,1-3H3,(H,8,9) .Applications De Recherche Scientifique
Pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . Here are some general applications of pyrrolidinones:
-
Anticancer Activity : Some pyrrolidinones have been found to exhibit anticancer activity . The methods of application would typically involve using the pyrrolidinone derivative as part of a drug regimen, and the outcomes would depend on the specific type of cancer being treated.
-
Anti-inflammatory Activity : Pyrrolidinones can also exhibit anti-inflammatory activity . They could potentially be used in the treatment of various inflammatory diseases, although the specific methods of application and outcomes would depend on the specific disease and patient.
-
Antidepressant Activity : Some pyrrolidinones have been found to have antidepressant activity . They could potentially be used in the treatment of depression, although the specific methods of application and outcomes would depend on the specific patient and their response to treatment.
-
Anti-HCV Activity : Pyrrolidinones have also been found to exhibit activity against the Hepatitis C virus (HCV) . The methods of application would typically involve using the pyrrolidinone derivative as part of a drug regimen, and the outcomes would depend on the specific strain of HCV and the patient’s response to treatment.
Safety And Hazards
Propriétés
IUPAC Name |
4,5,5-trimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-4-6(9)8-7(5,2)3/h5H,4H2,1-3H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRNWUSWFXALD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5-Trimethyl-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
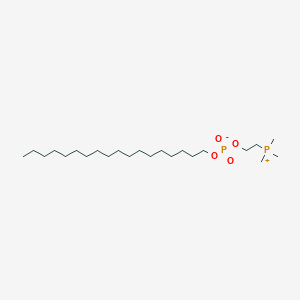
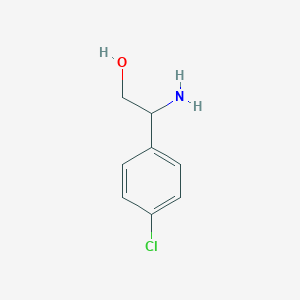
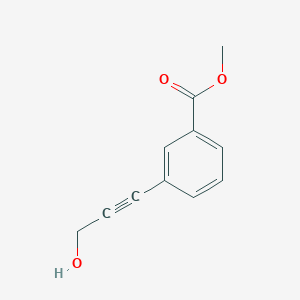
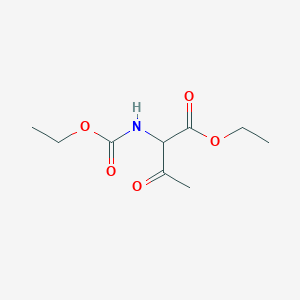
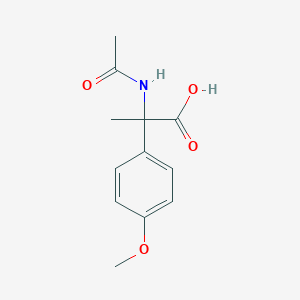
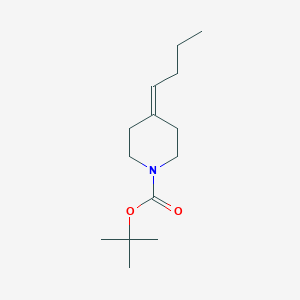
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
